

Synthesis and Characterization of Oxapium Iodide: A Technical Guide

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Compound of Interest

Compound Name: Oxapium iodide

Cat. No.: B1203889

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Abstract

Oxapium iodide is a quaternary ammonium compound that functions as an anticholinergic and antimuscarinic agent.[1][2] It is primarily utilized for its spasmolytic properties, effectively treating spastic conditions of the smooth muscles in the gastrointestinal and urinary tracts.[2] This technical guide provides a comprehensive overview of the synthesis and characterization of **Oxapium iodide**, including a detailed, representative experimental protocol, expected analytical data, and a summary of its mechanism of action. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

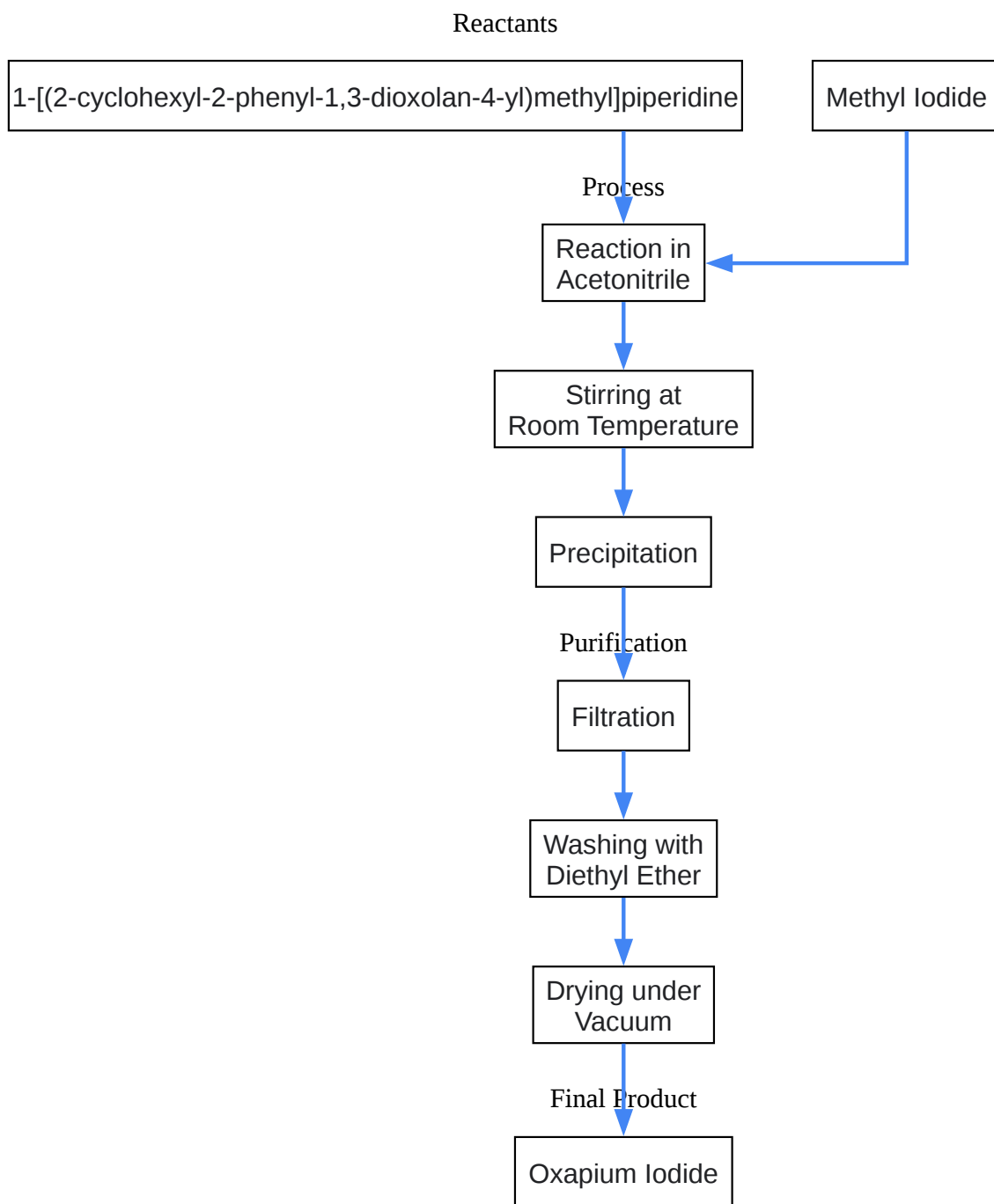
Introduction

Oxapium iodide, with the IUPAC name 1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium iodide, is a synthetic quaternary ammonium salt.[3] As an antimuscarinic agent, it competitively inhibits the action of acetylcholine at muscarinic receptors, leading to the relaxation of smooth muscles.[1] This mechanism of action makes it a valuable therapeutic agent for conditions such as gastritis, gastroduodenal ulcers, and other disorders involving smooth muscle spasms.[3] This document outlines the chemical synthesis and analytical characterization of **Oxapium iodide**.

Synthesis of Oxapium Iodide

The synthesis of **Oxapium iodide** is achieved through a quaternization reaction, a type of Menschutkin reaction, involving the treatment of a tertiary amine with an alkyl halide. In this specific synthesis, the tertiary amine, 1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine, is reacted with methyl iodide.

Synthesis Workflow



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Caption: Workflow for the synthesis of **Oxapium iodide**.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of **Oxapium iodide**.

Materials:

- 1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine
- Methyl Iodide (CH_3I)
- Anhydrous Acetonitrile (CH_3CN)
- Diethyl Ether ($(\text{C}_2\text{H}_5)_2\text{O}$)

Equipment:

- Round-bottom flask with a magnetic stirrer
- Reflux condenser
- Stirring hotplate
- Büchner funnel and flask
- Vacuum pump
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine (1.0 eq) in anhydrous acetonitrile.
- **Addition of Methyl Iodide:** To the stirred solution, add methyl iodide (1.1 eq) dropwise at room temperature.
- **Reaction:** Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Precipitation:** Upon completion of the reaction, the quaternary ammonium salt, **Oxapium iodide**, will precipitate out of the solution. To enhance precipitation, diethyl ether can be added.
- **Isolation:** Collect the solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.
- **Drying:** Dry the purified **Oxapium iodide** under vacuum to a constant weight.

Quantitative Data

| Parameter | Expected Value |
|---------------|----------------|
| Yield | 85-95% |
| Purity | >98% (by HPLC) |
| Melting Point | Not available |

Characterization of Oxapium Iodide

The structural confirmation and purity of the synthesized **Oxapium iodide** are determined using various spectroscopic techniques.

Physicochemical Properties

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₂₂ H ₃₄ INO ₂ | [3][4] |
| Molecular Weight | 471.42 g/mol | [3][4] |
| CAS Number | 6577-41-9 | [3] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Poorly soluble in water | [5] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Oxapium iodide** based on its chemical structure.

Table 3.2.1: Expected ^1H NMR Data (in CDCl_3)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|---|
| ~ 7.2-7.5 | m | 5H | Aromatic protons (phenyl group) |
| ~ 4.0-4.5 | m | 3H | -OCH ₂ CH- protons in dioxolane ring |
| ~ 3.5-3.8 | m | 4H | -N ⁺ -CH ₂ - protons in piperidinium ring |
| ~ 3.3 | s | 3H | -N ⁺ -CH ₃ protons |
| ~ 2.8-3.2 | m | 2H | -CH ₂ -N ⁺ - protons |
| ~ 1.0-2.2 | m | 17H | Cyclohexyl and piperidinium protons |

Table 3.2.2: Expected ^{13}C NMR Data (in CDCl_3)

| Chemical Shift (ppm) | Assignment |
|----------------------|---|
| ~ 135-140 | Quaternary aromatic carbon |
| ~ 125-130 | Aromatic CH carbons |
| ~ 108-112 | O-C-O carbon of dioxolane |
| ~ 70-80 | -OCH ₂ CH- carbons in dioxolane ring |
| ~ 60-65 | -N ⁺ -CH ₂ - carbons in piperidinium ring |
| ~ 50-55 | -N ⁺ -CH ₃ carbon |
| ~ 40-45 | -CH- carbon of cyclohexyl |
| ~ 20-35 | -CH ₂ - carbons of cyclohexyl and piperidinium |

Table 3.2.3: Expected Mass Spectrometry Data (ESI+)

| m/z | Assignment |
|--------|--------------------|
| 344.27 | [M-I] ⁺ |

Table 3.2.4: Expected FTIR Data (KBr Pellet)

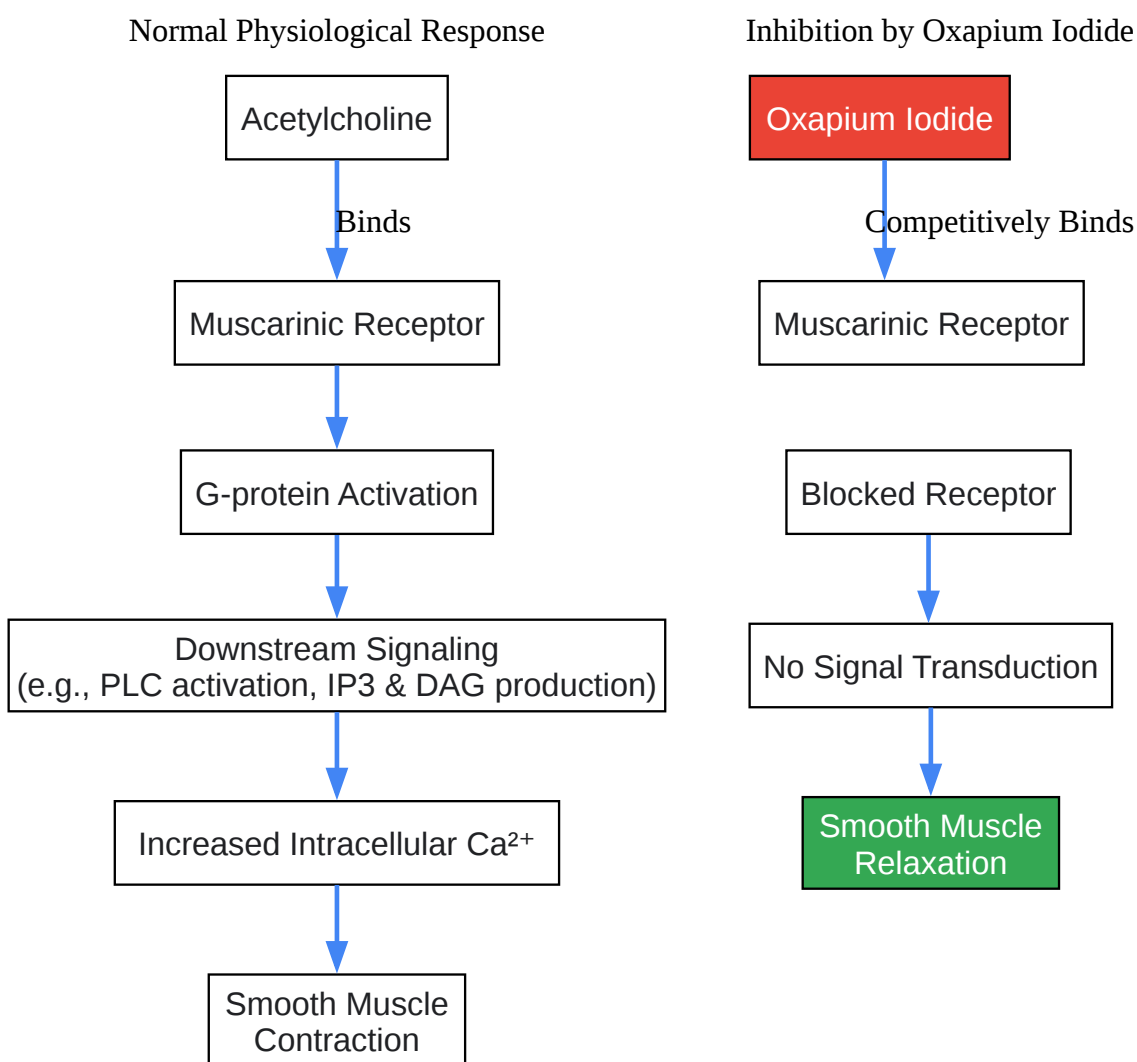
| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|--|
| ~ 3050-3020 | Aromatic C-H stretch |
| ~ 2930, 2850 | Aliphatic C-H stretch (cyclohexyl, piperidinium) |
| ~ 1490, 1450 | C=C stretch (aromatic) |
| ~ 1100-1000 | C-O stretch (dioxolane) |
| ~ 750, 700 | C-H out-of-plane bend (monosubstituted benzene) |

Note: An official infrared reference spectrum for **Oxapium Iodide** is available in the Japanese Pharmacopoeia.[\[6\]](#)[\[7\]](#)

Mechanism of Action

Oxapium iodide exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).^[1]

Signaling Pathway



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Caption: Mechanism of action of **Oxapium iodide**.

In normal physiological processes, the neurotransmitter acetylcholine binds to muscarinic receptors on smooth muscle cells. This binding activates a G-protein-coupled signaling cascade, leading to an increase in intracellular calcium levels and subsequent muscle contraction.[1]

Oxapium iodide, due to its structural similarity to acetylcholine, competes for the same binding site on the muscarinic receptor.[1] By binding to the receptor, **Oxapium iodide** blocks the binding of acetylcholine, thereby inhibiting the downstream signaling pathway. This prevention of signal transduction leads to a decrease in intracellular calcium concentration and results in the relaxation of the smooth muscle, alleviating spasms.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of **Oxapium iodide**. The provided representative experimental protocol and expected analytical data serve as a valuable resource for chemists and pharmacologists. The elucidation of its mechanism of action as a competitive muscarinic antagonist underscores its therapeutic utility as a spasmolytic agent. Further research into novel formulations, as suggested by existing patents, may enhance its solubility and bioavailability, potentially broadening its clinical applications.[5]

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